Lipophilicity Advantage: XLogP 4.4 vs 2.38–3.6 for 7,8-Dihydroxy Analogs
The target compound exhibits an XLogP3 value of 4.4 [1], which is 1.8 log units higher than SKF-38393 (XLogP 2.38) [2] and 0.8 log units above SKF-77434 (XLogP3 3.6) [3]. This represents substantially increased lipophilicity, affecting membrane permeability, tissue distribution, and non-specific binding profiles.
| Evidence Dimension | Computed Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 4.4 |
| Comparator Or Baseline | SKF-38393: 2.38; SKF-77434: 3.6 |
| Quantified Difference | +1.8 over SKF-38393; +0.8 over SKF-77434 |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Higher lipophilicity translates to greater passive membrane permeability and blood-brain barrier penetration potential, making the compound suitable for CNS-targeted scaffold development, though it may increase nonspecific plasma protein binding relative to hydroxylated analogs.
- [1] PubChem Compound Summary for CID 45357003. https://pubchem.ncbi.nlm.nih.gov/compound/45357003 View Source
- [2] Guide to Immunopharmacology, SKF-38393 ligand page. http://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=937 View Source
- [3] PubChem Compound Summary for CID 1241, SKF-77434. https://pubchem.ncbi.nlm.nih.gov/compound/1241 View Source
